Ethyl Tetrazole-5-Carboxylate

Descripción general

Descripción

Ethyl Tetrazole-5-Carboxylate is a reagent used in the preparation of pyrazole acids which has niacin receptor agonistic activity and is useful for the treatment of dyslipidemia . It is also known as Ethyl 1H-Tetrazole-5-carboxylate .

Molecular Structure Analysis

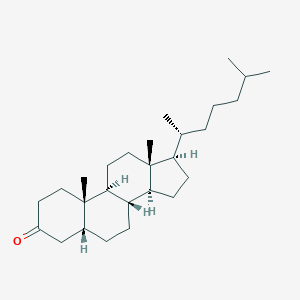

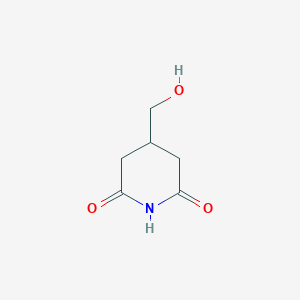

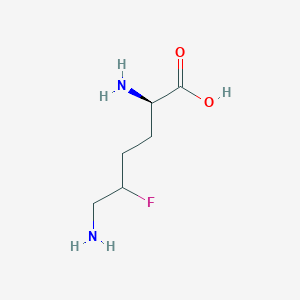

The molecular formula of Ethyl Tetrazole-5-Carboxylate is C4H6N4O2, and its molecular weight is 142.12 . It appears as a white to almost white powder or crystal .Chemical Reactions Analysis

Ethyl Tetrazole-5-Carboxylate is a reagent used in the preparation of pyrazole acids . It is also used in the synthesis of bis(1-hydroxytetrazol-5-yl)triazene .Physical And Chemical Properties Analysis

Ethyl Tetrazole-5-Carboxylate is a solid at 20 degrees Celsius . The melting point ranges from 93.0 to 97.0 degrees Celsius .Aplicaciones Científicas De Investigación

Click Chemistry

Ethyl Tetrazole-5-Carboxylate: is utilized in click chemistry to rapidly generate substances with a variety of applications, especially in medicinal and pharmaceutical fields . This approach is valued for its efficiency and the ability to conduct reactions under mild conditions, which is crucial for preserving the integrity of sensitive biological molecules.

Synthesis of Metal Complexes

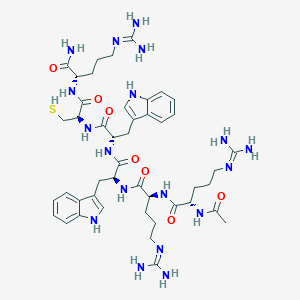

The compound serves as a ligand in the synthesis of metal complexes. For instance, it has been used to create complexes with Cu(II), Zn(II), Pb(II), and Cd(II) ions . These complexes can have various applications, including catalysis, material science, and as models for studying metalloenzymes.

Medicinal Chemistry

In medicinal chemistry, Ethyl Tetrazole-5-Carboxylate derivatives are explored as bioisosteres for carboxylic acids. They are incorporated into clinical drugs like losartan, cefazolin, and alfentanil, which indicates the versatility of this compound in drug design .

Anti-Inflammatory Agents

Researchers have synthesized novel N-substituted tetrazoles with anti-inflammatory properties using Ethyl Tetrazole-5-Carboxylate as a starting material . This highlights its potential in developing new therapeutic agents.

Oligonucleotide Synthesis

The compound is widely employed in oligonucleotide synthesis as an acidic activator of the coupling process . This is essential for the synthesis of DNA and RNA sequences, which has implications in genetic research and therapy.

Eco-Friendly Synthesis Approaches

The synthesis of tetrazole derivatives, including Ethyl Tetrazole-5-Carboxylate , can be approached with eco-friendly methods. These methods include using water as a solvent and other moderate, non-toxic conditions, which align with green chemistry principles .

Molecular Docking Studies

Ethyl Tetrazole-5-Carboxylate: and its derivatives are used in molecular docking studies to predict the interaction between molecules and their target proteins. This is crucial for understanding drug action and for the design of new drugs with better efficacy and reduced side effects .

Mecanismo De Acción

Target of Action

Ethyl Tetrazole-5-Carboxylate, also known as Ethyl 1H-tetrazole-5-carboxylate, is a chemical compound with the molecular formula C4H6N4O2 Tetrazole derivatives are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry analogue syntheses .

Mode of Action

It’s known that tetrazole and carboxylate anions give rise to electrostatic potentials (esp) that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs . This suggests that the tetrazole ring in the compound might interact with its targets in a similar way to carboxylic acids.

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that Ethyl Tetrazole-5-Carboxylate might affect similar biochemical pathways as those influenced by carboxylic acids.

Pharmacokinetics

The tetrazole moiety is known to be metabolically more stable than the carboxylic acid group . This could potentially impact the bioavailability of Ethyl Tetrazole-5-Carboxylate, making it more resistant to biological degradation.

Result of Action

Tetrazoles are known to exhibit various pharmacological activities like hypotensive, antiviral, antimicrobial, antiallergic, nootropic, cryostatic and also some more biological activities . This suggests that Ethyl Tetrazole-5-Carboxylate might have similar effects.

Action Environment

It’s known that the tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that similar environmental factors might influence its action.

Safety and Hazards

Direcciones Futuras

Tetrazoles are being actively studied for their potential applications in various fields . They are used in the development of modern drugs, explosives, rocket fuel, gas generating compositions, and as effective complexones and corrosion inhibitors . The research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles is constantly increasing .

Propiedades

IUPAC Name |

ethyl 2H-tetrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEHAOGLPHSQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427236 | |

| Record name | Ethyl Tetrazole-5-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Tetrazole-5-Carboxylate | |

CAS RN |

55408-10-1 | |

| Record name | Ethyl Tetrazole-5-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eethyl 1H-tetrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structures obtained for the Manganese and Zinc complexes with Ethyl Tetrazole-5-Carboxylate?

A1: Determining the crystal structures of the Manganese [] and Zinc [] complexes with Ethyl Tetrazole-5-Carboxylate provides crucial insights into how this ligand coordinates with metal ions. Both complexes exhibit a distorted octahedral geometry around the metal center, with Ethyl Tetrazole-5-Carboxylate acting as a bidentate ligand through its nitrogen atoms. Understanding these structural features is essential for comprehending the complexes' properties, including their photoluminescence and potential applications as functional materials.

Q2: How does Ethyl Tetrazole-5-Carboxylate contribute to the photoluminescent properties of the complexes described in the research?

A2: While the research primarily focuses on structural elucidation, it does mention that the complexes exhibit photoluminescence. [] Further investigation is needed to ascertain the specific role of Ethyl Tetrazole-5-Carboxylate in this phenomenon. Possibilities include influencing the electronic transitions within the complex or facilitating energy transfer processes.

Q3: Are there different stable forms of Ethyl Tetrazole-5-Carboxylate?

A3: Yes, Ethyl Tetrazole-5-Carboxylate can exist in different tautomeric forms, specifically 1H- and 2H- tautomers. [] These tautomers differ in the position of a hydrogen atom within the tetrazole ring. The specific tautomeric form present can influence the compound's reactivity and coordination behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)

![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

methanone](/img/structure/B52461.png)